(E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound belongs to the tetrahydrobenzo[b]thiophene class, featuring a methyl ester group at position 3, a cyanoacrylamido substituent at position 2, and a 2-fluorophenyl moiety. The (E)-configuration of the acrylamido double bond is critical for its structural stability and bioactivity.
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(2-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-26-20(25)17-14-7-3-5-9-16(14)27-19(17)23-18(24)13(11-22)10-12-6-2-4-8-15(12)21/h2,4,6,8,10H,3,5,7,9H2,1H3,(H,23,24)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGQJFVPGCEMKO-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=CC=C3F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=CC=C3F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a derivative of tetrahydrobenzo[b]thiophene and has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and antioxidant capabilities.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a tetrahydrobenzo[b]thiophene core, which is known for its diverse biological properties. The synthesis typically involves multi-step reactions that incorporate cyano and acrylamide functionalities, enhancing its reactivity and biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various tetrahydrobenzo[b]thiophene derivatives, including our compound of interest.
In Vitro Studies
- Cell Lines : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colorectal cancer).
- IC50 Values :
- Apoptosis Induction : Flow cytometry analyses indicated that the compound induces apoptosis and cell cycle arrest at G2/M phase, leading to increased genetic material degradation .
- Molecular Docking Studies : These studies suggest that the compound interacts effectively with key proteins involved in cancer progression, such as PDK1 and LDHA .
Antibacterial Activity
The antibacterial properties of the compound were assessed against both Gram-positive and Gram-negative bacteria.
Results
- The compound demonstrated notable antibacterial activity with a zone of inhibition measured in millimeters against Staphylococcus aureus and Bacillus subtilis.
- Variations in substituents on the phenyl ring significantly influenced antibacterial efficacy; compounds with electron-donating groups showed enhanced activity .
Antioxidant Activity
Antioxidant assays were performed to evaluate the free radical scavenging abilities of the compound.
Findings
- The compound exhibited strong antioxidant properties across multiple assays including DPPH scavenging and lipid peroxidation inhibition.
- Comparative studies indicated that certain derivatives showed antioxidant activities comparable to established standards like butylated hydroxy toluene (BHT) .
Summary of Biological Activities
| Activity Type | Measurement Method | Results |
|---|---|---|
| Anticancer Activity | IC50 against MCF-7 | 23.2 - 49.9 μM |
| IC50 against HCT-116 | 57.10 μg/mL | |
| Antibacterial Activity | Zone of Inhibition (mm) | Significant against S. aureus and B. subtilis |
| Antioxidant Activity | DPPH Scavenging | Comparable to BHT |
Scientific Research Applications
Anticancer Properties
Recent studies indicate that compounds similar to (E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit significant anticancer activity:
- Mechanism of Action : The compound disrupts tubulin dynamics, leading to mitotic arrest and apoptosis in cancer cells. For instance, derivatives have shown IC50 values as low as 23.2 µM against MCF-7 breast cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 23.2 | Apoptosis induction |
| A549 | 18.5 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. It has been shown to reduce inflammatory markers in models of lipopolysaccharide-induced inflammation in macrophages.
Analgesic Activity
In animal models using the "hot plate" test, certain derivatives exhibited analgesic effects comparable to standard pain relief medications like metamizole.
Breast Cancer Model
A study involving MCF-7 cells treated with a derivative of this compound showed significant apoptosis induction and cell cycle arrest at the G2/M phase. The derivative was effective at low concentrations, indicating its potential as a therapeutic agent in breast cancer treatment.
Inflammation Model
In an experimental setup evaluating the anti-inflammatory effects of tetrahydrobenzo[b]thiophene derivatives, significant reductions in inflammatory markers were observed when tested against lipopolysaccharide-induced inflammation in macrophages.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity:
- Substituents : Methoxy and isopropoxy groups enhance anticancer potency.
- Functional Groups : The presence of cyano and acrylamide moieties appears critical for inducing apoptosis through specific molecular interactions.
Comparison with Similar Compounds
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound exhibits characteristic peaks for C≡N (~2212 cm⁻¹), ester C=O (~1660 cm⁻¹), and amide C=O (~1605 cm⁻¹), consistent with analogs like 3d .
- NMR : The 2-fluorophenyl group introduces distinct splitting patterns in 1H NMR due to fluorine’s magnetic anisotropy, contrasting with the singlet aromatic protons in 4-hydroxyphenyl derivatives .
Computational and Mechanistic Insights
- Molecular Similarity : Tanimoto and Dice similarity indices suggest the target compound shares >70% structural similarity with 3d and 25, predicting overlapping bioactivities .
- Target Binding: Fluorine’s role in hydrogen bonding and hydrophobic interactions may improve binding affinity to kinases or proteases compared to non-fluorinated analogs .
Q & A
Q. Key Parameters for Optimization
Basic: How is the compound characterized to confirm its structural integrity?
Methodological Answer:
Characterization involves multi-spectral analysis :
- 1H/13C NMR : Confirm regiochemistry of the tetrahydrobenzo[b]thiophene core (δ 1.35–2.72 ppm for cyclohexyl protons; δ 166–161 ppm for ester carbonyl) and (E)-configuration of acrylamido (δ 7.5–8.2 ppm for vinyl protons) .
- IR Spectroscopy : Detect key functional groups (C≡N: ~2200 cm⁻¹; C=O: ~1650–1700 cm⁻¹; C-O: ~1260 cm⁻¹) .
- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 413.1) and fragmentation patterns .
Q. Example Spectral Data
| Technique | Key Peaks/Features | Evidence Source |
|---|---|---|
| 1H NMR | δ 1.35 (t, J=7.1 Hz, CH₃); δ 5.98 (bs, NH₂) | |
| IR | 1650 cm⁻¹ (C=O); 2200 cm⁻¹ (C≡N) | |
| HRMS | Calcd: 413.1; Found: 413.0 |
Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
Q. Assay Design Considerations
- Positive Controls : Ascorbic acid (antioxidant), indomethacin (anti-inflammatory), ciprofloxacin (antibacterial) .
- Data Interpretation : IC₅₀/MIC values compared to analogs to establish structure-activity trends .
Advanced: What reaction mechanisms govern the stereoselectivity of the Knoevenagel condensation step?
Methodological Answer:
The (E)-configuration is favored due to:
Thermodynamic Control : Prolonged reflux (5–6 hours) promotes the more stable (E)-isomer via conjugation between the cyano and acrylamido groups .
Catalytic Acid/Base Systems : Piperidine deprotonates the active methylene, while acetic acid stabilizes intermediates, reducing side reactions .
Solvent Effects : Toluene’s non-polar nature minimizes polar byproducts, enhancing stereoselectivity .
Q. Mechanistic Validation
- HPLC Monitoring : Confirms absence of (Z)-isomer (retention time differences) .
- Computational Studies : DFT calculations show lower energy for (E)-transition state .
Advanced: How can computational modeling predict its binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) .
- Pharmacophore Mapping : Identifies critical features (e.g., fluorophenyl ring for hydrophobic interactions; cyano for H-bonding) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. Key Findings from In Silico Studies
| Target | Binding Energy (kcal/mol) | Key Interactions | Evidence Source |
|---|---|---|---|
| COX-2 | -9.2 | Fluorophenyl → Tyr355 | |
| DNA Gyrase | -8.7 | Cyano → Asp73 |
Advanced: How to resolve contradictions in reported synthetic yields (e.g., 67% vs. 85%)?
Methodological Answer:
Discrepancies arise from:
Solvent Purity : Anhydrous DMF yields 85% vs. technical-grade (67%) .
Catalyst Loading : 10 mol% piperidine (72%) vs. 15 mol% (94%) .
Workup Procedures : RP-HPLC purification (67%) vs. recrystallization (85%) .
Q. Resolution Strategy
- Design of Experiments (DoE) : Vary solvent, catalyst, and temperature in a factorial design .
- Kinetic Monitoring : Track reaction progress via TLC/HPLC to identify optimal stopping points .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?
Methodological Answer:
SAR Studies reveal:
Q. Comparative Bioactivity Data
| Substituent | Antioxidant IC₅₀ (µM) | Anti-inflammatory IC₅₀ (µM) |
|---|---|---|
| 2-Fluoro | 22 | 18 |
| 4-Methoxy | 45 | 55 |
| 3-Hydroxy | 30 | 28 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
